molecular formula C13H12FNO3 B12510273 3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

Cat. No.: B12510273
M. Wt: 249.24 g/mol
InChI Key: BVVKPJIGNVJQBD-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its unique chemical properties and potential applications in medicinal chemistry. The presence of the fluorobenzoyl group adds to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminocyclopropanes with cyclopropenes under photoredox catalysis. This method uses an iridium photoredox catalyst and blue LED irradiation to achieve high yields . Another approach involves the asymmetric synthesis from glutamic acid, which includes steps like amino protection, catalytic cyclization, reduction-dehydration, and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

3-(2-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance binding affinity to certain receptors or enzymes, while the bicyclic structure provides rigidity and specificity. This compound can modulate biological pathways by acting as an agonist or antagonist, depending on its specific interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to the presence of the fluorobenzoyl group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C13H12FNO3/c14-10-4-2-1-3-8(10)12(16)15-6-7-5-9(7)11(15)13(17)18/h1-4,7,9,11H,5-6H2,(H,17,18)

InChI Key

BVVKPJIGNVJQBD-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(N(C2)C(=O)C3=CC=CC=C3F)C(=O)O

Origin of Product

United States

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